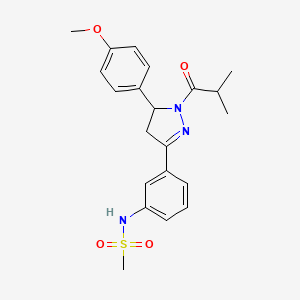

N-(3-(1-isobutyryl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-methoxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-14(2)21(25)24-20(15-8-10-18(28-3)11-9-15)13-19(22-24)16-6-5-7-17(12-16)23-29(4,26)27/h5-12,14,20,23H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVFUPYBXPGVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a pyrazole ring , a methanesulfonamide group , and a isobutyryl moiety , which contribute to its unique biological properties. The presence of the 4-methoxyphenyl group suggests potential interactions with various biological targets, particularly in receptor-mediated pathways.

Research indicates that compounds similar to this structure often interact with multiple biological targets, including:

- Enzymatic Inhibition : Many sulfonamide derivatives are known inhibitors of carbonic anhydrase and other enzymes.

- Receptor Modulation : The pyrazole ring may influence G-protein coupled receptors (GPCRs), affecting intracellular signaling pathways.

Efficacy in Preclinical Studies

- Anticancer Activity : Preliminary studies suggest that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and prostate cancer cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Studies

- A study investigating the effects of pyrazole derivatives on human cancer cell lines reported significant apoptosis induction through caspase activation pathways. The compound's structure allowed it to effectively penetrate cellular membranes and interact with intracellular targets.

- Another investigation into its anti-inflammatory properties revealed that the compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for mitigating chronic inflammatory conditions.

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Cancer Cells | 5.2 | Apoptosis Induction |

| Compound B | Inflammatory Cytokines | 3.0 | Cytokine Inhibition |

| Compound C | Carbonic Anhydrase | 2.5 | Enzyme Inhibition |

Table 2: Summary of Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

- In contrast, the fluorophenyl derivative () introduces electronegativity, which may alter dipole interactions .

- Bioactivity : Benzenesulfonamide derivatives with hydroxyl groups () exhibit carbonic anhydrase inhibition and cytotoxicity, suggesting that substituent polarity significantly impacts biological activity .

Functional Group Impact on Properties

- Methoxy vs. Hydroxyl : The hydroxyl group in derivatives improves solubility via hydrogen bonding, whereas the methoxy group in the target compound may enhance lipophilicity, affecting membrane permeability .

- Sulfonamide Variations : Dual sulfonamide groups () versus single sulfonamide (target compound) may influence receptor selectivity and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.